3,3-Dimethylacryloyl chloride
Overview
Description
3,3-Dimethylacryloyl chloride is an organic compound with the molecular formula C5H7ClO and a molecular weight of 118.56 g/mol . It is also known by other names such as 3-methyl-2-butenoyl chloride and senecioyl chloride . This compound is a colorless to yellow liquid that is highly reactive and used in various chemical synthesis processes .
Mechanism of Action
Target of Action
3,3-Dimethylacryloyl chloride is a chemical compound that primarily targets silylketene acetals . These targets play a crucial role in organic synthesis, particularly in the formation of δ-ethylenic β-keto esters .
Mode of Action
The interaction of this compound with its targets involves a reaction with silylketene acetals in acetonitrile . This reaction results in the formation of δ-ethylenic β-keto esters , which are important intermediates in various organic reactions.
Biochemical Pathways
The reaction of this compound with silylketene acetals affects the biochemical pathway leading to the synthesis of δ-ethylenic β-keto esters . These esters are involved in several downstream effects, including the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of silylketene acetals into δ-ethylenic β-keto esters . This transformation is a key step in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound reacts violently with water , indicating that its stability and reactivity can be significantly affected by the presence of water in the environment. Additionally, the compound should be used only in well-ventilated areas or outdoors due to its potential to release irritating gases and vapors .
Preparation Methods
3,3-Dimethylacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylacrylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
(CH3)2C=CHCOOH+SOCl2→(CH3)2C=CHCOCl+SO2+HCl
In industrial settings, the production of this compound often involves similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Dimethylacryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can react with silylketene acetals in acetonitrile to form δ-ethylenic β-keto esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethylacrylic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, silylketene acetals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethylacryloyl chloride has several applications in scientific research:
Comparison with Similar Compounds
3,3-Dimethylacryloyl chloride can be compared with other acyl chlorides such as:
Acryloyl chloride: Similar in structure but lacks the methyl groups at the 3-position.
Methacryloyl chloride: Contains an additional methyl group at the 2-position.
Crotonoyl chloride: Has a different alkene configuration.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other acyl chlorides .
Properties
IUPAC Name |
3-methylbut-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBTLFQHNYXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187146 | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-78-5 | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3350-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003350785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-butenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-BUTENOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5J5J5448C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3,3-Dimethylacryloyl chloride?
A1: this compound is primarily utilized as an acylating agent in organic synthesis. It reacts readily with alcohols and amines to form esters and amides, respectively. Examples from the provided research include:
- Synthesis of Pyrrolizidine Alkaloids: this compound was employed to acylate retronecine, a pyrrolizidine alkaloid, yielding disenecioyl retronecine. This reaction is significant for preparing radiolabeled versions of the alkaloid for further study. []
- Formation of Chromanones and Related Heterocycles: The reaction of this compound with substituted phenols and related heterocycles, like benzothiophenes, is a key step in synthesizing chromanone derivatives. These compounds are important intermediates in the synthesis of various biologically active molecules, including potential pharmaceuticals. [, ]
Q2: How does the structure of this compound influence its reactivity?
A2: The structure of this compound contributes to its reactivity in several ways:
- Steric Hindrance: The two methyl groups on the β-carbon introduce steric hindrance, which can influence the regioselectivity of reactions. For example, in the synthesis of benzothienopyrans, the reaction with this compound leads to the formation of the less sterically hindered isomer. []
Q3: Are there any specific examples of how this compound is used to synthesize biologically relevant molecules?
A3: Yes, the research highlights the use of this compound in the synthesis of several biologically relevant molecules:
- (S)-4-hydroxy-α-lapachone: This compound, synthesized using this compound as a key building block, shows promising antitumor activity. []
- Disenecioyl retronecine: This pyrrolizidine alkaloid, synthesized using this compound, allows researchers to study its metabolism and toxicity. []
- Pyrano[2,3-a]carbazoles: this compound plays a crucial role in synthesizing these heterocyclic compounds, which have shown diverse biological activities, making them interesting targets for drug discovery. []
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